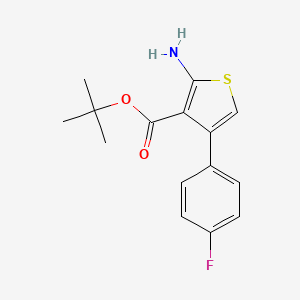

叔丁基 2-氨基-4-(4-氟苯基)噻吩-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate” is likely a complex organic compound. It appears to contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), which is substituted with an amino group (NH2), a tert-butyl group (C(CH3)3), and a carboxylate ester group (CO2R, where R is a group of atoms). The presence of a fluorophenyl group indicates a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and phenyl ring are likely planar due to the conjugation of pi electrons. The tert-butyl group is likely to adopt a tetrahedral geometry around its central carbon atom. The exact three-dimensional structure would depend on the specific locations of the substituent groups on the rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The amino group might participate in reactions involving the formation or breaking of N-H bonds. The carboxylate ester group could undergo reactions involving the carbonyl group (C=O) or the ester linkage (C-O-C). The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing these properties might include the size and shape of the molecule, the types and locations of functional groups, and the presence of polar (charge-separated) or nonpolar (charge-balanced) regions. These properties could include solubility in various solvents, melting point, boiling point, and reactivity .科学研究应用

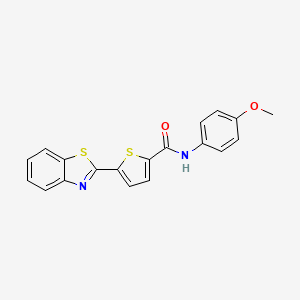

Synthesis of Biologically Active Derivatives

This compound serves as a precursor in the synthesis of new biologically active derivatives. The sterically hindered pyrocatechol moiety can be linked through a 2-thioacetyl covalent bridge to various secondary amines, which are potential pharmacophores . These derivatives could have significant implications in the development of new medications or therapeutic agents.

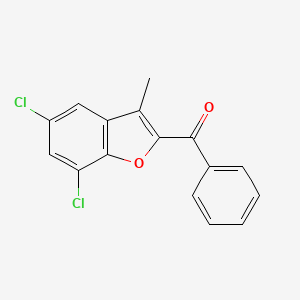

Antibacterial and Antifungal Applications

The tert-butyl group in this compound can be utilized to synthesize derivatives that exhibit antibacterial and antifungal properties. Research has shown that certain derivatives synthesized from similar compounds have moderate activity against a range of microorganisms . This suggests potential for the development of new antimicrobial agents.

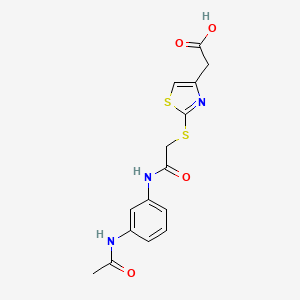

Intermediate in Vitamin Synthesis

Derivatives of this compound can act as intermediates in the synthesis of essential vitamins, such as Biotin. Biotin plays a crucial role in the metabolic cycle, including the biosynthesis of fatty acids, sugars, and amino acids . This application is vital for nutritional science and health-related research.

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and minimize risk .

未来方向

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds with similar structures are used in a variety of fields, including medicinal chemistry, materials science, and synthetic organic chemistry .

作用机制

Target of Action

Similar compounds have been found to interact with various receptors, indicating a broad-spectrum biological activity .

Mode of Action

It’s known that similar compounds can bind with high affinity to multiple receptors, leading to various biological responses .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .

Result of Action

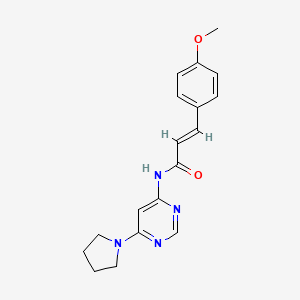

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S/c1-15(2,3)19-14(18)12-11(8-20-13(12)17)9-4-6-10(16)7-5-9/h4-8H,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOUGQDHTIMJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)

![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)

![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)

![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)

![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)

![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)